3-Iodo-4-(oxetan-3-yloxy)aniline
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Overview
Description
3-Iodo-4-(oxetan-3-yloxy)aniline is an organic compound with the molecular formula C9H10INO2 It is characterized by the presence of an iodine atom, an oxetane ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(oxetan-3-yloxy)aniline typically involves the iodination of aniline derivatives followed by the introduction of the oxetane ring. One common method starts with the iodination of aniline to produce p-iodoaniline. This is achieved by reacting aniline with iodine in the presence of sodium bicarbonate and water at low temperatures . The resulting p-iodoaniline is then subjected to further reactions to introduce the oxetane ring, often through cyclization reactions involving epoxides or other suitable precursors .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while reduction reactions can produce deiodinated aniline derivatives .
Scientific Research Applications
3-Iodo-4-(oxetan-3-yloxy)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Iodo-4-(oxetan-3-yloxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Iodoaniline: Similar structure but lacks the oxetane ring.
3-Iodoaniline: Similar structure but lacks the oxetane ring.
4-(Oxetan-3-yloxy)aniline: Similar structure but lacks the iodine atom.
Uniqueness: 3-Iodo-4-(oxetan-3-yloxy)aniline is unique due to the combination of the iodine atom and the oxetane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
3-iodo-4-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C9H10INO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2 |
InChI Key |
DNOAIMGYOMXXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)N)I |
Origin of Product |
United States |
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